

Structural analysis of NCB-0846 binding to TNIK

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An In-depth Technical Guide to the Structural Analysis of NCB-0846 Binding to TNIK

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and functional analysis of the binding of **NCB-0846**, a potent and orally available small-molecule inhibitor, to Traf2- and NCK-interacting kinase (TNIK). TNIK is a critical regulatory component of the canonical Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers, particularly colorectal cancer.[1][2][3][4][5][6] Understanding the precise mechanism of **NCB-0846**'s interaction with TNIK is paramount for the development of targeted cancer therapies.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the inhibitory activity and structural determination of **NCB-0846**.

Table 1: In Vitro Inhibitory Activity of NCB-0846



Target	Assay Type	Parameter	Value	Reference
TNIK	Cell-free kinase assay	IC50	21 nM	[1][7][8][9]
FLT3	Kinase inhibition assay	% Inhibition @ 0.1 μM	>80%	[7][8]
JAK3	Kinase inhibition assay	% Inhibition @ 0.1 μM	>80%	[7][8]
PDGFRα	Kinase inhibition assay	% Inhibition @ 0.1 μM	>80%	[7][8]
TRKA	Kinase inhibition assay	% Inhibition @ 0.1 μM	>80%	[7][8]
CDK2/CycA2	Kinase inhibition assay	% Inhibition @ 0.1 μM	>80%	[7][8]
HGK	Kinase inhibition assay	% Inhibition @ 0.1 μM	>80%	[7]
TCF4 Phosphorylation	In vitro phosphorylation assay	Concentration for complete inhibition	3 μΜ	[7][8]

Table 2: Crystallographic Data for NCB-0846-TNIK Complex



Parameter	Value	Reference
PDB ID	5D7A	[10][11]
Resolution	2.90 Å	[11]
R-Value Work	0.184	[11]
R-Value Free	0.239	[11]
Method	X-RAY DIFFRACTION	[11]
Organism	Homo sapiens	[11]
Expression System	Baculovirus expression vector pFastBac1-HM	[11]

Experimental Protocols

This section details the methodologies for key experiments involved in the structural and functional characterization of **NCB-0846**.

Kinase Inhibition Assay

The inhibitory activity of **NCB-0846** against TNIK and other kinases was determined using a cell-free kinase assay. A kinase-focused compound library was initially screened to identify lead compounds.[1] For the IC50 determination of **NCB-0846**, a recombinant human TNIK protein was incubated with varying concentrations of the inhibitor. The kinase reaction was initiated by the addition of ATP, and the phosphorylation of a substrate peptide was measured. The concentration of **NCB-0846** that resulted in a 50% reduction in kinase activity was determined as the IC50 value.[1][7][8][9]

X-ray Crystallography

To elucidate the structural basis of TNIK inhibition by **NCB-0846**, the co-crystal structure of the TNIK kinase domain in complex with **NCB-0846** was determined.[1][2]

Protein Expression and Purification: The kinase domain of human TNIK was expressed
using a baculovirus expression system.[11] The recombinant protein was then purified to
homogeneity using standard chromatographic techniques.



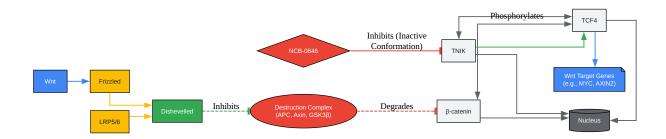
- Crystallization: The purified TNIK kinase domain was co-crystallized with NCB-0846.
- Data Collection and Structure Determination: X-ray diffraction data were collected from the co-crystals.[11] The structure was solved by molecular replacement and refined to a resolution of 2.90 Å.[11] The final coordinates and structure factors were deposited in the Protein Data Bank (PDB) with the accession code 5D7A.[10][11]

Cell-Based Assays

- TCF/LEF Transcriptional Activity Assay: HEK293, HCT116, and DLD-1 cells were treated with Wnt3a to stimulate the Wnt pathway in the presence of varying concentrations of NCB-0846.[7] The transcriptional activity of the TCF/LEF reporter was measured to assess the inhibitory effect of NCB-0846 on the Wnt signaling pathway.[7]
- Immunoblotting: To assess the effect of NCB-0846 on protein expression and
 phosphorylation, HCT116 cells were treated with the compound.[12] Cell lysates were then
 subjected to SDS-PAGE and transferred to a membrane. The levels of phosphorylated TNIK,
 total TNIK, AXIN2, cMYC, and other target proteins were detected using specific antibodies.
 [7][12]
- Cell Viability and Apoptosis Assays: The anti-proliferative effects of NCB-0846 were
 evaluated using cell viability assays such as the CCK-8 assay in cell lines like MCF-7.[13]
 Apoptosis induction was assessed by observing morphological changes using Acridine
 Orange/Propidium Iodide (AO/PI) staining and by detecting the cleavage of poly (ADP-ribose) polymerase 1 (PARP-1).[13][14]

Visualizations TNIK Signaling Pathway and NCB-0846 Inhibition



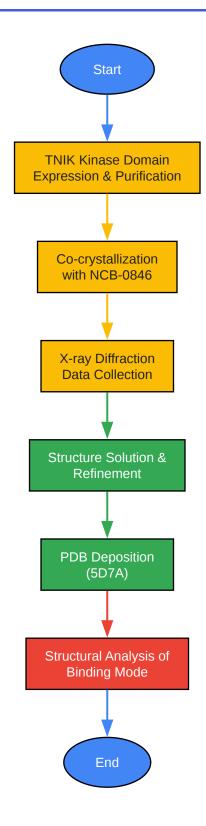


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Caption: The Wnt/β-catenin signaling pathway and the inhibitory action of NCB-0846 on TNIK.

Experimental Workflow for Structural Analysis





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Caption: Workflow for the X-ray crystallographic analysis of the TNIK-NCB-0846 complex.

Mechanism of Action: NCB-0846 Binding to TNIK





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Caption: Logical flow of **NCB-0846**'s mechanism of action through binding to the inactive conformation of TNIK.

Core Findings and Significance

The structural analysis of the **NCB-0846**-TNIK complex reveals that **NCB-0846** binds to the ATP-binding pocket of TNIK in a unique manner that stabilizes the kinase in an inactive conformation.[1][2][8][14] This binding mode is crucial for its potent inhibitory effect on the Wnt signaling pathway.[1][2] The quinazoline scaffold of **NCB-0846** forms key hydrogen bonds with the hinge region of TNIK, specifically with the backbone of Cys108.[9] This interaction prevents the conformational changes required for kinase activation, thereby blocking the autophosphorylation of TNIK and the subsequent phosphorylation of its downstream target, TCF4.[7][12]

The stereospecificity of this interaction is highlighted by the fact that the diastereomer of **NCB-0846**, NCB-0970, shows significantly reduced inhibitory activity.[9] This underscores the importance of the precise three-dimensional arrangement of the inhibitor within the binding pocket for achieving potent and selective inhibition.

In conclusion, the detailed structural and functional data for the interaction of **NCB-0846** with TNIK provide a solid foundation for the rational design of next-generation TNIK inhibitors with improved efficacy and selectivity. This knowledge is invaluable for the ongoing efforts to develop novel therapeutics for Wnt-driven cancers.



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